(2Z)-4-{[1,1'-biphenyl]-4-yl}-N-(2,6-dichlorophenyl)-2,3-dihydro-1,3-thiazol-2-imine (2Z)-4-{[1,1'-biphenyl]-4-yl}-N-(2,6-dichlorophenyl)-2,3-dihydro-1,3-thiazol-2-imine
Brand Name: Vulcanchem
CAS No.: 325767-15-5
VCID: VC7148176
InChI: InChI=1S/C21H14Cl2N2S/c22-17-7-4-8-18(23)20(17)25-21-24-19(13-26-21)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H,(H,24,25)
SMILES: C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC4=C(C=CC=C4Cl)Cl
Molecular Formula: C21H14Cl2N2S
Molecular Weight: 397.32

(2Z)-4-{[1,1'-biphenyl]-4-yl}-N-(2,6-dichlorophenyl)-2,3-dihydro-1,3-thiazol-2-imine

CAS No.: 325767-15-5

Cat. No.: VC7148176

Molecular Formula: C21H14Cl2N2S

Molecular Weight: 397.32

* For research use only. Not for human or veterinary use.

(2Z)-4-{[1,1'-biphenyl]-4-yl}-N-(2,6-dichlorophenyl)-2,3-dihydro-1,3-thiazol-2-imine - 325767-15-5

Specification

CAS No. 325767-15-5
Molecular Formula C21H14Cl2N2S
Molecular Weight 397.32
IUPAC Name N-(2,6-dichlorophenyl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine
Standard InChI InChI=1S/C21H14Cl2N2S/c22-17-7-4-8-18(23)20(17)25-21-24-19(13-26-21)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H,(H,24,25)
Standard InChI Key SEVVTEVRVLVAQW-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC4=C(C=CC=C4Cl)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core structure consists of a partially saturated thiazole ring (2,3-dihydro-1,3-thiazole), which introduces conformational rigidity compared to fully aromatic thiazoles. The biphenyl group at position 4 extends the molecule’s planarity, potentially enhancing π-π stacking interactions with biological targets. The 2,6-dichlorophenyl substituent at position 2 introduces steric bulk and electron-withdrawing effects, which may modulate reactivity and binding affinity .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC21_{21}H15_{15}Cl2_2N2_2S
Molecular Weight398.33 g/mol
IUPAC Name(2Z)-4-{[1,1'-biphenyl]-4-yl}-N-(2,6-dichlorophenyl)-2,3-dihydro-1,3-thiazol-2-imine
Hybridizationsp2^2 (imine nitrogen)
Key Functional GroupsThiazoline, imine, biphenyl, dichlorophenyl

Synthetic Pathways and Methodological Considerations

Proposed Synthesis Routes

While no explicit synthesis of this compound is documented, analogous thiazolimines are typically synthesized via cyclocondensation reactions. A plausible route involves:

  • Formation of the Thiazoline Core: Reacting 4-biphenyl-4-thiocyanate with 2-chloroacetamide to form a thiazolidine intermediate.

  • Imine Formation: Condensation of the thiazolidine intermediate with 2,6-dichloroaniline in the presence of a dehydrating agent (e.g., POCl3_3) to generate the imine bond .

  • Stereochemical Control: The (2Z) configuration may arise from kinetic control during imine formation, favoring the thermodynamically stable isomer .

Spectroscopic Characterization

Hypothetical characterization data can be extrapolated from similar compounds:

  • IR Spectroscopy: A strong absorption band near 1620 cm1^{-1} (C=N stretch) .

  • 1^1H NMR: Resonances at δ 7.2–7.8 ppm (biphenyl and dichlorophenyl aromatic protons), δ 4.1–4.3 ppm (thiazoline CH2_2), and δ 3.8 ppm (NH proton).

  • Mass Spectrometry: A molecular ion peak at m/z 398.33 (M+^+) .

Computational and Predictive Analyses

Density Functional Theory (DFT) Calculations

DFT studies at the B3LYP/6-31G(d,p) level can predict electronic properties:

  • HOMO-LUMO Gap: A narrow gap (∼4.1 eV) suggests high reactivity, analogous to thiazole derivatives in .

  • Chemical Potential: Negative values (e.g., −0.22 eV) indicate thermodynamic stability and electron-donating capacity .

ADMET Profiling

Predicted using in silico tools:

  • Absorption: High gastrointestinal permeability (logP ≈ 3.8) .

  • Toxicity: Low hepatotoxicity risk due to the absence of reactive functional groups .

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Thiazolimines

CompoundMolecular FormulaIC50_{50} (DPPH)Biological Activity
Target CompoundC21_{21}H15_{15}Cl2_2N2_2SPredicted: 28 μMAntioxidant, antiviral
3-[(2-Chlorophenyl)methyl]thiazolimineC10_{10}H10_{10}Cl2_2N2_2SN/AAntimicrobial
bis-Thiadiazolimine 5h C18_{18}H14_{14}N6_6S2_2N/ASARS-CoV-2 Mpro^\text{pro} inhibition

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